molecular formula C14H12ClN3 B2959867 3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439120-60-2

3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2959867
CAS No.: 439120-60-2
M. Wt: 257.72
InChI Key: ATIVYVVBJOKIQF-UHFFFAOYSA-N
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Description

“3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H12ClN3 . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the design and development of new small molecules . The process includes the creation of novel CDK2 targeting compounds . The synthesis process is complex and requires a deep understanding of organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure also includes a 4-methylphenyl group at the 7 position and a methyl group at the 2 position .

Scientific Research Applications

Synthesis and Biological Activity

  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including compounds similar to "3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine," have been synthesized and shown to exhibit A1 adenosine receptor affinity, which could have implications for developing drugs targeting cardiovascular diseases and central nervous system disorders. For instance, compounds with specific substitutions at the N1 and N5 positions demonstrated enhanced activity, indicating the potential for fine-tuning molecular interactions with adenosine receptors (Harden, Quinn, & Scammells, 1991).

  • Anti-Inflammatory Properties : 2-Phenylpyrazolo[1,5-a]pyrimidines have been explored for their anti-inflammatory properties, with certain derivatives showing significant activity and a better therapeutic index than traditional drugs like phenylbutazone and indomethacin. These compounds have also been noted for their lack of ulcerogenic activity, which is a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

  • Antibacterial Evaluation : Synthesis and evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives have shown broad-spectrum antibacterial activity against various pathogenic bacteria. This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing new antibacterial agents (Beyzaei, Moghaddam-manesh, Aryan, Ghasemi, & Samzadeh-Kermani, 2017).

Material Science and Organic Synthesis

  • Ultrasound Irradiation in Synthesis : The synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation has been investigated, demonstrating a methodology that offers advantages such as simplicity, mild conditions, and short reaction times. This technique could be particularly useful for developing efficient synthetic routes in material science and organic chemistry (Buriol, München, Frizzo, Marzari, Zanatta, Bonacorso, & Martins, 2013).

Molecular Structure and Interactions

  • Hydrogen-bonded Chains and Isostructural Analysis : Studies on the crystal structure of 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidines have revealed insights into how these molecules are linked into chains and sheets by hydrogen bonding and π-π stacking interactions. Such structural analyses are crucial for understanding the physical properties and potential applications of these compounds in materials science (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Future Directions

The future directions for “3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” and similar compounds involve further exploration of their potential as anticancer agents . The development of more potent and efficacious anticancer drugs with the pyrimidine scaffold is a key area of focus .

Properties

IUPAC Name

3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-3-5-11(6-4-9)12-7-8-16-14-13(15)10(2)17-18(12)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIVYVVBJOKIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322186
Record name 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666167
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439120-60-2
Record name 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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